3-(氮杂环戊-1-基)-1,1,1-三氟丙烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

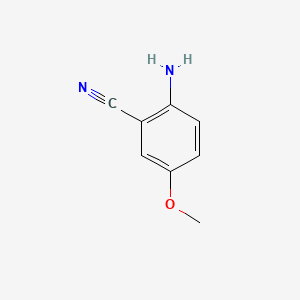

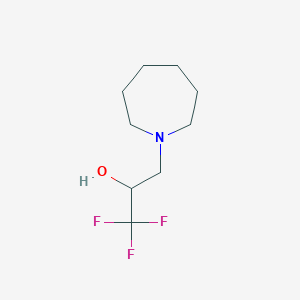

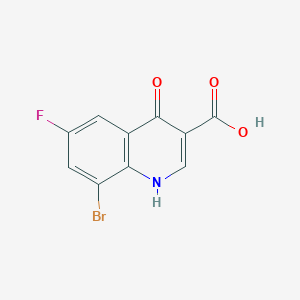

Azepanes are seven-membered nitrogen-containing heterocycles that are significant in the realm of organic chemistry due to their presence in a variety of natural and synthetic compounds. The compound 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is a functionalized azepane with a trifluoromethyl group and an alcohol functional group, which may offer unique physical and chemical properties suitable for various applications in chemical synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of azepane derivatives can be achieved through several methods. One approach involves the Lewis acid-catalyzed (4+3) annulative addition of donor-acceptor cyclopropanes with 2-aza-1,3-dienes, which yields densely substituted azepane derivatives under mild conditions with good to excellent yields and high diastereoselectivity . Another method reported the construction of azepine rings through intramolecular condensation between tertiary enamides and aldehydes, using BBr3 as a Lewis acid catalyst and P2O5 as an additive, leading to the formation of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives . Additionally, the generation and alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with dihaloalkanes, followed by a ring-expansion protocol, resulted in the synthesis of 3-CF3-azepanes .

Molecular Structure Analysis

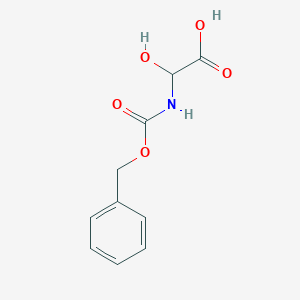

The molecular structure of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is characterized by the presence of a seven-membered azepane ring. The trifluoromethyl group is a strong electron-withdrawing group that can influence the reactivity and stability of the molecule. The alcohol functional group provides a site for potential reactions such as esterification or etherification. The stereochemistry of the azepane ring can be manipulated during synthesis to obtain desired chiral centers, which is crucial for the biological activity of pharmaceutical compounds .

Chemical Reactions Analysis

Azepane derivatives can undergo a variety of chemical reactions due to their functional groups and ring strain. The presence of the trifluoromethyl group in 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol can enhance the reactivity of the molecule towards nucleophilic attack. The alcohol group can participate in condensation reactions or serve as a handle for further functionalization. The azepane ring itself can be involved in ring-opening reactions or serve as a scaffold for the synthesis of more complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol are influenced by its molecular structure. The trifluoromethyl group is known to impart high lipophilicity and can affect the boiling point, solubility, and stability of the compound. The azepane ring may confer rigidity to the molecule, affecting its conformational behavior. The alcohol group contributes to the polarity and hydrogen bonding capability, which can influence solubility in polar solvents and reactivity in chemical transformations .

科学研究应用

分析设计药物中的氮杂环戊烷异构体:

- 一项研究在不受管制的药物中鉴定了与“3-(氮杂环戊-1-基)-1,1,1-三氟丙烷-2-醇”结构相似的氮杂环戊烷异构体。使用各种色谱和光谱方法分析了这些化合物,突出了氮杂环戊烷化合物在法医毒理学中的重要性 (Nakajima 等,2012)。

三氟丙烷-2-醇的合成方法:

- 关于与“3-(氮杂环戊-1-基)-1,1,1-三氟丙烷-2-醇”结构相关的 3-烷氧基-1,1,1-三氟丙烷-2-醇的合成研究表明,一种涉及微波辅助开环反应的新型、高效且环保的方法。这些化学物质用作三氟甲基酮的前体,三氟甲基酮是各种酶的有效抑制剂 (Rayo 等,2010)。

药学应用:

- 一项研究专注于作为蛋白激酶 B (PKB-alpha) 抑制剂的氮杂环戊烷衍生物,这与开发药物有关。该研究涉及基于结构的优化和分子建模,显示了基于氮杂环戊烷的化合物的药学潜力 (Breitenlechner 等,2004)。

合成抗真菌化合物:

- 合成了一系列新型的 1,3-双-(1,2,3-三唑-1-基)-丙烷-2-醇衍生物,其结构与“3-(氮杂环戊-1-基)-1,1,1-三氟丙烷-2-醇”相关,并评估了其抗真菌性能。这些化合物对念珠菌属表现出显着的活性,证明了含氮杂环戊烷化合物在抗真菌应用中的潜力 (Zambrano-Huerta 等,2019)。

合成功能化的三氟甲基化化合物:

- 研究证明了 1-甲苯磺酰基-2-(三氟甲基)氮丙啶-2-基阴离子的生成和烷基化,导致新型 2-CF3-吡咯烷、2-CF3-哌啶和 3-CF3-氮杂环戊烷。这些发现对于开发具有各种官能团的新化合物具有重要意义,其中包括基于氮杂环戊烷的结构 (Dolfen 等,2014)。

作用机制

安全和危害

属性

IUPAC Name |

3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c10-9(11,12)8(14)7-13-5-3-1-2-4-6-13/h8,14H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCJDNINKHXTSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228409 |

Source

|

| Record name | Hexahydro-α-(trifluoromethyl)-1H-azepine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol | |

CAS RN |

672952-07-7 |

Source

|

| Record name | Hexahydro-α-(trifluoromethyl)-1H-azepine-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672952-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-α-(trifluoromethyl)-1H-azepine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)